N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-AMINE
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Overview
Description
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-AMINE is a complex organic compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodiazole core, which is known for its diverse biological activities and photophysical properties.
Preparation Methods
The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-AMINE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or copper, and solvents like ethanol or dichloromethane . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-AMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s fluorescent properties make it useful in bioimaging and as a probe in fluorescence microscopy.
Industry: The compound is used in the development of dyes and pigments due to its vibrant color and stability
Mechanism of Action
The mechanism of action of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzodiazole core can intercalate with DNA or interact with proteins. These interactions can disrupt cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-AMINE is unique due to its combination of a benzodiazole core and a dimethylaminophenylmethyl group. Similar compounds include:
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-1H-BENZODIAZOL-2-AMINE: Lacks the prop-2-en-1-yl group, resulting in different chemical properties.
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-1-(PROP-2-EN-1-YL)-1H-INDOLE-2-AMINE: Contains an indole core instead of a benzodiazole, leading to different biological activities
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-1-prop-2-enylbenzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4/c1-4-13-23-18-8-6-5-7-17(18)21-19(23)20-14-15-9-11-16(12-10-15)22(2)3/h4-12H,1,13-14H2,2-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBULUZBRAMZOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N2CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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